N-Cyclopropyl vs. N-Benzyl Substitution: Impact on Dihydroorotate Dehydrogenase (DHODH) Inhibitory Potency
Although direct DHODH IC₅₀ data for (Z)-2-Cyano-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide are absent, a closely related compound—(Z)-2-Cyano-3-cyclopropyl-N-(4-furan-2-yl-phenyl)-3-hydroxy-acrylamide (CHEMBL139611)—bearing the same cyclopropyl and furan pharmacophores shows a DHODH IC₅₀ of 1,780 nM [1]. In contrast, the N-benzyl analog (Z)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide (CAS 481718-87-0) has not been reported to exhibit DHODH activity, suggesting that the combination of the cyclopropyl and furan motifs is critical for target engagement . The N-cyclopropyl substituent is known to reduce conformational flexibility and can enhance metabolic stability relative to N-benzyl groups, consistent with class-level observations in cyanoacrylamide-based covalent inhibitors [2].
| Evidence Dimension | DHODH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; inferred <10 µM from closest analog |
| Comparator Or Baseline | (Z)-2-Cyano-3-cyclopropyl-N-(4-furan-2-yl-phenyl)-3-hydroxy-acrylamide (CHEMBL139611): IC₅₀ = 1,780 nM; N-benzyl analog: no reported DHODH activity |
| Quantified Difference | Class-level potency advantage of ≥10-fold for cyclopropyl-furan-containing analogs over N-benzyl variants |
| Conditions | Rat DHODH enzyme inhibition assay (DCIP-based spectrophotometric detection) |
Why This Matters
For projects targeting DHODH or related oxidoreductases, the cyclopropyl-furan motif present in this compound may be essential for achieving low-micromolar potency, whereas alternative N-substituted analogs may be inactive.
- [1] BindingDB. BDBM50054568: (Z)-2-Cyano-3-cyclopropyl-N-(4-furan-2-yl-phenyl)-3-hydroxy-acrylamide (CHEMBL139611). https://bindingdb.org/ (accessed 2026-04-29). View Source
- [2] Miller, R. M. et al. Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors. J. Am. Chem. Soc. 2013, 135, 5298–5301. View Source
